molecular formula C22H23NO3 B2599484 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 588674-05-9

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2599484
CAS No.: 588674-05-9
M. Wt: 349.43
InChI Key: REZZPNHDSLRTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a synthetic organic compound with a complex structure. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an isobutoxyphenyl group and two methyl groups attached to the quinoline ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functional Group Introduction: The isobutoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with isobutyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, where the intermediate product is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid depends on its interaction with biological targets. It may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with DNA/RNA: Intercalating into DNA or RNA, affecting replication and transcription processes.

    Modulating Receptors: Binding to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a single methyl group.

    2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid: Another similar compound with a different methyl group position.

Uniqueness

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of two methyl groups at positions 6 and 8 on the quinoline ring, which can influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6,8-dimethyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-13(2)12-26-17-7-5-6-16(10-17)20-11-19(22(24)25)18-9-14(3)8-15(4)21(18)23-20/h5-11,13H,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZZPNHDSLRTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.